4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17369256
InChI: InChI=1S/C15H21BO2/c1-11-8-7-9-13(10-11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3
SMILES:
Molecular Formula: C15H21BO2
Molecular Weight: 244.14 g/mol

4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17369256

Molecular Formula: C15H21BO2

Molecular Weight: 244.14 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C15H21BO2
Molecular Weight 244.14 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[1-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H21BO2/c1-11-8-7-9-13(10-11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3
Standard InChI Key BLDULZCXCVAHPE-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC(=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4,4,5,5-tetramethyl-2-[1-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane, reflects its core structure: a 1,3,2-dioxaborolane ring with four methyl substituents at positions 4 and 5, coupled with a vinyl group bearing a meta-tolyl (3-methylphenyl) moiety . The dioxaborolane ring, commonly referred to as a pinacol boronate ester, stabilizes the boron center through chelation, enhancing its shelf life and handling properties compared to free boronic acids .

Key Structural Features:

  • Boron Coordination: The boron atom is tetracoordinated, bonded to two oxygen atoms from the dioxaborolane ring and the vinyl group.

  • Steric Environment: The tetramethyl substituents on the dioxaborolane ring create a sterically hindered environment, influencing regioselectivity in coupling reactions .

  • Conjugation: The vinyl group facilitates conjugation between the boron center and the aromatic ring, modulating electronic effects during reactivity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. As reported in The Journal of Organic Chemistry, the ¹H NMR spectrum (500 MHz, CDCl₃) displays signals at δ 7.38 (d, J = 8.0 Hz, 2H) and 7.13 (d, J = 8.0 Hz, 2H), corresponding to the meta-tolyl aromatic protons. The vinyl protons resonate as doublets at δ 6.04 (d, J = 3.2 Hz, 1H) and 6.00 (d, J = 3.2 Hz, 1H), confirming the trans configuration . The ¹³C NMR spectrum (100 MHz, CDCl₃) reveals peaks at δ 138.5 (aromatic quaternary carbon), 136.7 (vinyl carbon), and 24.8 (methyl carbons on the dioxaborolane ring) .

TechniqueKey SignalsInterpretation
¹H NMRδ 7.38 (d, 2H), δ 6.04 (d, 1H)Aromatic and vinyl protons
¹³C NMRδ 138.5, 136.7, 24.8Aromatic, vinyl, and methyl environments
¹¹B NMRδ 30.2 (benzene-d₆)Tetracoordinated boron center
IR2977 cm⁻¹ (C-H stretch), 1388 cm⁻¹ (B-O)Functional group vibrations

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via hydroboration or transition-metal-catalyzed borylation of prefunctionalized alkenes. A notable method involves the palladium-catalyzed coupling of 1-(m-tolyl)vinyl bromide with bis(pinacolato)diboron (B₂pin₂), yielding the target compound in 56% isolated yield .

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: KOAc (2 equiv)

  • Solvent: Dioxane, 80°C, 12 hours

This method emphasizes the importance of steric and electronic modulation by the pinacol ligand, which prevents undesired side reactions such as protodeborylation.

Industrial-Scale Production

While detailed industrial protocols are proprietary, patent literature highlights the use of continuous flow reactors to enhance yield and purity. Key challenges include minimizing boron leaching and ensuring consistent stereochemical outcomes .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides or triflates to form biaryl systems. For example, reaction with 4-bromoanisole under Pd catalysis produces 4-methoxy-3'-methylbiphenyl, a precursor to liquid crystal materials .

Table 2: Representative Coupling Reactions

SubstrateProductYield (%)Conditions
4-Bromoanisole4-Methoxy-3'-methylbiphenyl78Pd(OAc)₂, SPhos, K₂CO₃
2-Naphthyl Triflate2-(3-Methylphenyl)naphthalene65PdCl₂(dppf), CsF

Tandem Reactions and Complexity Generation

Recent advances exploit the compound’s vinylboronate moiety in tandem sequences. For instance, a one-pot hydroboration/Suzuki coupling with 1-iodonaphthalene yields polycyclic aromatic hydrocarbons (PAHs) with >90% stereoretention .

Recent Research and Future Directions

Stereoselective Functionalization

A 2014 study demonstrated the compound’s utility in stereoselective allylic amination, achieving dr (diastereomeric ratio) values >20:1 using chiral phosphine ligands . This opens avenues for asymmetric synthesis of bioactive molecules.

Materials Science Innovations

Ongoing research explores its incorporation into organic semiconductors and metal-organic frameworks (MOFs), leveraging its rigid aromatic-boronate hybrid structure for enhanced charge transport .

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